molecular formula C21H29FO4 B14744396 16-Fluoro-17,21-dihydroxypregn-4-ene-3,20-dione CAS No. 803-10-1

16-Fluoro-17,21-dihydroxypregn-4-ene-3,20-dione

Cat. No.: B14744396
CAS No.: 803-10-1
M. Wt: 364.4 g/mol
InChI Key: OYOTUJJSZZYQPO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16-Fluoro-17,21-dihydroxypregn-4-ene-3,20-dione typically involves multiple steps, starting from a suitable steroid precursorThe hydroxyl groups at positions 17 and 21 are introduced through selective oxidation and reduction reactions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product suitable for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions

16-Fluoro-17,21-dihydroxypregn-4-ene-3,20-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various hydroxylated, fluorinated, and substituted derivatives of the parent compound .

Scientific Research Applications

16-Fluoro-17,21-dihydroxypregn-4-ene-3,20-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 16-Fluoro-17,21-dihydroxypregn-4-ene-3,20-dione involves binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with glucocorticoid response elements (GREs) on DNA. This interaction modulates the transcription of target genes, resulting in anti-inflammatory and immunosuppressive effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

16-Fluoro-17,21-dihydroxypregn-4-ene-3,20-dione is unique due to the presence of the fluorine atom at the 16th position, which enhances its potency and metabolic stability compared to other corticosteroids .

Properties

CAS No.

803-10-1

Molecular Formula

C21H29FO4

Molecular Weight

364.4 g/mol

IUPAC Name

16-fluoro-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H29FO4/c1-19-7-5-13(24)9-12(19)3-4-14-15(19)6-8-20(2)16(14)10-17(22)21(20,26)18(25)11-23/h9,14-17,23,26H,3-8,10-11H2,1-2H3

InChI Key

OYOTUJJSZZYQPO-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3CC(C4(C(=O)CO)O)F)C

Origin of Product

United States

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